molecular formula C21H22N4O6 B12490594 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12490594
M. Wt: 426.4 g/mol
InChI Key: RPFMCZLXVYEALY-UHFFFAOYSA-N
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Description

METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives. It is characterized by the presence of an acetylpiperazine group and a nitrobenzamido group attached to a benzoate core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to a benzene ring.

    Amidation: Formation of an amide bond between a carboxylic acid derivative and an amine.

    Acetylation: Introduction of an acetyl group to the piperazine ring.

    Esterification: Formation of the benzoate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular pathways: Affecting cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-AMINOBENZAMIDO)BENZOATE: Similar structure with an amino group instead of a nitro group.

    METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-HYDROXYBENZAMIDO)BENZOATE: Similar structure with a hydroxy group instead of a nitro group.

Uniqueness

The presence of the nitro group in METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H22N4O6

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C21H22N4O6/c1-14(26)23-9-11-24(12-10-23)19-8-5-16(21(28)31-2)13-18(19)22-20(27)15-3-6-17(7-4-15)25(29)30/h3-8,13H,9-12H2,1-2H3,(H,22,27)

InChI Key

RPFMCZLXVYEALY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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